11-Phenyl-8-azaspiro[5.6]dodecane
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Overview
Description
11-Phenyl-8-azaspiro[5.6]dodecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a phenyl group and an azaspiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Phenyl-8-azaspiro[5.6]dodecane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the use of a coupling reaction between a spirocyclic 1,2,3-triazole and a phenyl group . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
11-Phenyl-8-azaspiro[5.6]dodecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
11-Phenyl-8-azaspiro[5.6]dodecane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with unique properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 11-Phenyl-8-azaspiro[5.6]dodecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
8-Azaspiro[5.6]dodecane: A similar spirocyclic compound without the phenyl group.
8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane: A methyl-substituted derivative of 11-Phenyl-8-azaspiro[5.6]dodecane.
Uniqueness
This compound is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other spirocyclic compounds.
Properties
CAS No. |
88151-84-2 |
---|---|
Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
11-phenyl-8-azaspiro[5.6]dodecane |
InChI |
InChI=1S/C17H25N/c1-3-7-15(8-4-1)16-9-12-18-14-17(13-16)10-5-2-6-11-17/h1,3-4,7-8,16,18H,2,5-6,9-14H2 |
InChI Key |
OZPKJYZTGUQARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(CCNC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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